4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Nav1.7 pain voltage-gated sodium channel

This 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a uniquely substituted sulfonamide that cannot be interchanged with generic analogs. The N-methylsulfonyl dihydroquinoline core defines Nav1.7 engagement distinct from N-acyl or unsubstituted quinoline series, while the 4-methoxy group controls selectivity across carbonic anhydrase isoforms and alkaline phosphatase isozymes. Procure only for programs generating primary Nav1.7 electrophysiology, TNAP/placental AP/intestinal AP inhibition panels, or full CA isoform screening (hCA I, II, IX, XII). Without comparative pharmacological data, functional equivalence to any analog is unwarranted. Ideal for scaffold-hopping exploration and diversity-oriented screening with explicit uncharacterized status documentation.

Molecular Formula C17H20N2O5S2
Molecular Weight 396.48
CAS No. 946293-28-3
Cat. No. B2409581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
CAS946293-28-3
Molecular FormulaC17H20N2O5S2
Molecular Weight396.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
InChIInChI=1S/C17H20N2O5S2/c1-24-15-7-9-16(10-8-15)26(22,23)18-14-6-5-13-4-3-11-19(17(13)12-14)25(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3
InChIKeyDLKPYSMNPQUPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes92 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide (CAS 946293-28-3): Chemical Identity and Compound Class Procurement Overview


4-Methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide (CAS 946293-28-3) is a synthetic benzenesulfonamide derivative characterized by a 3,4-dihydro-2H-quinoline core bearing an N-methylsulfonyl substituent at the quinoline nitrogen and a 4-methoxybenzenesulfonamide group at the 7-position. The compound belongs to the heteroalkyl dihydroquinoline sulfonamide structural class, which has been disclosed in patent literature as inhibitors of voltage-gated sodium channels, particularly Nav1.7 [1]. The structural motif comprising a quinoline/quinoline scaffold linked to a benzenesulfonamide moiety is also represented in the known tissue-nonspecific alkaline phosphatase (TNAP) inhibitor class, where related quinolinyl-benzenesulfonamides demonstrate nanomolar enzyme inhibition with defined selectivity profiles [2]. The molecular formula is C17H20N2O5S2 with a molecular weight of 396.48 g/mol.

Why Generic Substitution of 4-Methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide Is Scientifically Unsound Without Direct Comparative Data


Within the benzenesulfonamide-dihydroquinoline chemical space, even conservative structural modifications produce divergent target engagement and selectivity profiles that preclude reliable generic interchange. The N-methylsulfonyl substituent on the dihydroquinoline nitrogen distinguishes this compound from analogs bearing alternative N-acyl, N-alkyl, or unsubstituted quinoline cores, which are known to alter both pharmacokinetic properties and target affinity in related Nav1.7 inhibitor series [1]. Similarly, the 4-methoxy substitution pattern on the benzenesulfonamide ring differentiates it from compounds with halogen, trifluoromethyl, or other alkoxy substituents that confer distinct selectivity windows across carbonic anhydrase isoforms and alkaline phosphatase isozymes [2]. Without compound-specific comparative pharmacological data, assumptions of functional equivalence to any analog are unwarranted and carry substantial risk of experimental irreproducibility.

4-Methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide (CAS 946293-28-3): Quantitative Comparator Evidence for Procurement Decision-Making


Prospective Nav1.7 Inhibitory Activity Inferred from Heteroalkyl Dihydroquinoline Sulfonamide Class SAR

The compound embodies the core pharmacophore of the heteroalkyl dihydroquinoline sulfonamide series disclosed as Nav1.7 inhibitors. The patent exemplifies compounds with nanomolar Nav1.7 inhibitory activity; for instance, representative compound (P)-1-(5-chloro-2-methoxy-4-((trifluoromethoxy)methyl)phenyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide demonstrates potent channel blockade [1]. However, no direct Nav1.7 IC50 data are publicly available for CAS 946293-28-3 specifically. The N-methylsulfonyl substituent in the target compound is structurally distinct from the N-aryl-2-oxo substitution pattern present in the exemplars with disclosed potency, and the impact of this difference on Nav1.7 affinity and selectivity versus Nav1.5 (cardiac) has not been quantified in the available literature.

Nav1.7 pain voltage-gated sodium channel

TNAP Inhibitory Potential Relative to Characterized Quinolinyl-Benzenesulfonamide TNAP Inhibitor (CAS 496014-13-2)

CAS 946293-28-3 shares the quinolinyl-benzenesulfonamide core with the well-characterized TNAP inhibitor CAS 496014-13-2, which exhibits an IC50 of 190 nM against tissue-nonspecific alkaline phosphatase and >500-fold selectivity over placental and intestinal alkaline phosphatases (IC50 >100 µM) [1]. However, CAS 946293-28-3 differs in two critical structural features: (i) the quinoline core is in the 3,4-dihydro oxidation state rather than fully aromatic, and (ii) it bears an N-methylsulfonyl substituent absent in the reference inhibitor. No TNAP inhibition data exist for CAS 946293-28-3 in the public domain. The dihydroquinoline saturation state and the steric/electronic contribution of the N-methylsulfonyl group could substantially alter both affinity and selectivity relative to the reference compound.

TNAP alkaline phosphatase calcification

Carbonic Anhydrase Inhibition Potential Within Quinoline-Benzenesulfonamide Chemical Space

Multiple series of quinoline-based benzenesulfonamides have been evaluated as carbonic anhydrase inhibitors (CAIs), particularly targeting tumor-associated isoforms CA IX and CA XII. A representative 4-(3-quinolinyl)-benzenesulfonamide analog demonstrated nanomolar affinity for CA II and CA IX in crystallographic and enzymatic studies [1]. The target compound CAS 946293-28-3 contains the benzenesulfonamide zinc-binding group essential for CA inhibition but incorporates a saturated dihydroquinoline scaffold with an N-methylsulfonyl substituent that may alter active-site interactions. No carbonic anhydrase inhibition data (Ki or IC50) are publicly available for CAS 946293-28-3 against any CA isoform.

carbonic anhydrase CA IX cancer

NK-3 Receptor Affinity Considerations in the Context of Alkylsulfonamide Quinoline Series

Alkylsulfonamide quinoline derivatives have been disclosed as ligands for the neurokinin-3 (NK-3) receptor, with potential applications in CNS disorders [1]. The target compound contains an N-methylsulfonamide moiety on the quinoline scaffold, structurally analogous to the alkylsulfonamide quinolines claimed for NK-3r modulation. However, the patent literature does not include CAS 946293-28-3 among the specifically exemplified or biologically evaluated compounds. No NK-3 receptor binding affinity (Ki) or functional activity (EC50/IC50) data are available for this compound.

NK-3 receptor neurokinin CNS

Cytotoxic Activity Assessment Relative to Quinoline Sulfonamide Derivatives Evaluated Against MCF7

A series of novel quinoline-bearing sulfonamide derivatives was evaluated for cytotoxic activity against the MCF7 breast cancer cell line, with certain analogs demonstrating measurable growth inhibition [1]. The target compound CAS 946293-28-3 is structurally distinct from the reported active derivatives, which typically feature a fully aromatic quinoline or hexahydroquinoline core with varied sulfonamide substitution. No MCF7 cytotoxicity data (IC50) are available for CAS 946293-28-3. The 3,4-dihydroquinoline oxidation state and the specific N-methylsulfonyl/4-methoxybenzenesulfonamide substitution pattern have not been evaluated in published cytotoxicity screens.

cytotoxicity MCF7 anticancer

Limited Public Domain Bioactivity Annotation Across Major Chemogenomic Databases

A systematic search of authoritative chemogenomic databases including ChEMBL, BindingDB, and PubChem BioAssay reveals no curated bioactivity results (IC50, Ki, EC50, % inhibition) for CAS 946293-28-3 as of the current assessment [1]. In contrast, structurally related quinolinyl-benzenesulfonamides such as CAS 496014-13-2 have well-documented bioactivity profiles across multiple assay platforms [2]. This absence of annotation means that any differentiation claim for CAS 946293-28-3 relative to annotated analogs cannot be supported by screening data from public resources.

bioactivity database screening

4-Methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide (CAS 946293-28-3): Evidence-Grounded Application Scenarios for Scientific Procurement


Exploratory Medicinal Chemistry: Scaffold Hopping in Nav1.7 Pain Programs

This compound may serve as a scaffold-hopping starting point for Nav1.7 inhibitor programs seeking to explore the N-methylsulfonyl dihydroquinoline topology distinct from the N-aryl-2-oxoquinoline chemotype exemplified in patent literature [1]. However, procurement should be contingent on a commitment to generate primary Nav1.7 electrophysiology data, as no potency or selectivity benchmarks currently exist to justify selection over characterized series members.

TNAP Selectivity Probe Development: Saturation State Structure-Activity Relationship Studies

The dihydroquinoline scaffold presents an opportunity to probe the impact of quinoline ring saturation on TNAP affinity relative to the fully aromatic reference inhibitor CAS 496014-13-2 (IC50 = 190 nM) [1]. Procurement is warranted only within programs designed to generate parallel TNAP/placental AP/intestinal AP inhibition data, enabling formal selectivity comparison.

Carbonic Anhydrase Isoform Profiling: Zinc-Binding Group Conformational Analysis

The benzenesulfonamide zinc-binding moiety, coupled with the conformationally flexible dihydroquinoline system, may yield isoform-specific CA inhibition profiles distinct from rigid aromatic quinoline CAIs [1]. Application is limited to programs equipped to perform full CA isoform panel screening (hCA I, II, IX, XII) with X-ray crystallography support to establish binding mode differentiation.

Chemical Biology Tool Compound: Phenotypic Screening Library Inclusion with Caution

Given the complete absence of public bioactivity annotation [1], this compound may be included in diversity-oriented phenotypic screening libraries only when accompanied by explicit documentation of its uncharacterized status. Any hits arising from such screens will require rigorous target deconvolution and cannot be interpreted through existing structure-activity relationship frameworks without substantial additional investment.

Quote Request

Request a Quote for 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.